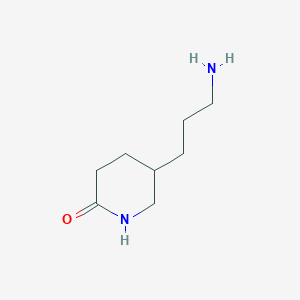

5-(3-Aminopropyl)piperidin-2-one

描述

Structure

3D Structure

属性

分子式 |

C8H16N2O |

|---|---|

分子量 |

156.23 g/mol |

IUPAC 名称 |

5-(3-aminopropyl)piperidin-2-one |

InChI |

InChI=1S/C8H16N2O/c9-5-1-2-7-3-4-8(11)10-6-7/h7H,1-6,9H2,(H,10,11) |

InChI 键 |

FRGKQCIHRCRHAV-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NCC1CCCN |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3 Aminopropyl Piperidin 2 One and Its Precursors

Strategies for the Construction of the Piperidin-2-one Ring System

The formation of the six-membered lactam (a cyclic amide) ring is the foundational step in synthesizing the target compound. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to more complex cycloadditions and multi-component approaches.

Intramolecular Cyclization Approaches, including Radical-Mediated Cyclizations

Intramolecular cyclization is a direct method for forming the piperidin-2-one ring from a linear precursor. This typically involves an amino acid derivative or a related open-chain molecule that cyclizes to form the six-membered ring. organic-chemistry.org For instance, 5-aminopentanoic acid can be cyclized to form the parent piperidin-2-one, also known as δ-valerolactam. nih.gov

Radical cyclizations offer a powerful alternative for ring construction under mild conditions. wikipedia.org These reactions proceed through radical intermediates and are often very rapid and selective. wikipedia.org For example, 5-hexenyl radicals are known to undergo extremely rapid and selective 6-exo cyclization to form five-membered rings, but with careful substrate design, 6-endo cyclizations can yield six-membered rings like piperidines. wikipedia.orgmdpi.com The use of a triethylborane (B153662) initiator can facilitate the intramolecular radical cyclization of 1,6-enynes to produce polysubstituted alkylidene piperidines. nih.gov Furthermore, cobalt-catalyzed cyclization of linear amino-aldehydes has been shown to be effective for producing piperidines. mdpi.comnih.gov

A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can produce highly substituted piperidines stereoselectively. birmingham.ac.uk These methods highlight the versatility of radical chemistry in constructing the core piperidin-2-one scaffold. nih.govbirmingham.ac.uk

Table 1: Examples of Radical Cyclization for Piperidine (B6355638) Ring Formation

| Catalyst/Initiator | Substrate Type | Product Type | Reference |

| Cobalt(II) Complex | Linear Amino-aldehydes | Piperidines | mdpi.comnih.gov |

| Triethylborane | 1,6-enynes | Alkylidene Piperidines | nih.gov |

| Tributyltin Hydride | Stabilized Radicals | 2,4,5-Trisubstituted Piperidines | birmingham.ac.uk |

| Organic Photoredox Catalyst | Linear Aryl Halides | Spirocyclic Piperidines | nih.gov |

Ring Expansion and Contraction Reactions in Lactam Synthesis

Ring expansion reactions provide an indirect but powerful route to medium-sized lactams like piperidin-2-one. nih.govrsc.orgchinesechemsoc.orgrsc.org These methods typically start with a smaller, more readily available cyclic precursor. A classic example is the Beckmann rearrangement, where a cyclopentanone (B42830) oxime is treated with acid to expand into a six-membered piperidin-2-one ring. Similarly, the Schmidt reaction can convert a cyclohexanone (B45756) into a seven-membered caprolactam, but variations can also lead to piperidinones.

More recent advancements include successive ring expansion (SuRE) strategies. rsc.orgrsc.org These methods allow for the iterative expansion of lactam rings. For example, an N-acylated δ-valerolactam (a piperidin-2-one derivative) can undergo a base-promoted ring expansion to form a larger lactam. nih.gov This strategy is particularly useful for creating medium-sized and macrocyclic lactams. nih.govrsc.orgrsc.org Electrochemical methods have also been developed for the ring expansion of benzocyclic ketones with amides to yield highly functionalized medium-sized lactams. chinesechemsoc.org

Multi-Component Reactions (MCRs) for Piperidin-2-one Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, thereby reducing synthesis time and waste. nih.govhse.ruscispace.com Several MCRs have been developed for the synthesis of highly functionalized piperidines and piperidin-2-ones. hse.ruscispace.comresearchgate.net

One such approach involves a four-component reaction between dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) halogenides, and ammonium (B1175870) acetate, which acts as the nitrogen source for the piperidine ring. hse.ru This cascade process, involving Michael addition and Mannich reactions followed by cyclization, yields highly substituted piperidin-2-ones with multiple stereocenters. hse.ru Another efficient one-pot synthesis of piperidine derivatives involves the reaction of aromatic aldehydes, anilines, and β-ketoesters, demonstrating the power of MCRs to rapidly build molecular complexity. scispace.com These methods are advantageous due to their simplicity, atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials. nih.govhse.ru

Hetero-Diels-Alder (HDA) Strategies for Six-Membered Ring Construction

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles. thieme-connect.comacs.orgrsc.org In the context of piperidin-2-one synthesis, this typically involves the reaction of a 1-azadiene (a four-atom component containing a C=N-C=C system) with a dienophile (a two-atom component, usually an alkene or alkyne). rsc.org

For example, N-alkenyl iminium ions, generated in situ, can act as cationic 2-azadienes and react with various alkenes. thieme-connect.comacs.org This cycloaddition produces a tetrahydropyridinium ion, which can then be trapped by a nucleophile in the same pot to afford highly substituted piperidine derivatives. thieme-connect.comacs.org This three-component sequence offers excellent control over stereoselectivity. thieme-connect.com Oxidative cleavage of the resulting bicyclic adducts from HDA reactions can also lead to stereoselectively substituted piperidines. nih.gov

Installation and Modification of the 3-Aminopropyl Side Chain

Once the piperidin-2-one core is established, the next critical step is the introduction of the 3-aminopropyl side chain at the C-5 position. This requires a regioselective functionalization method.

Regioselective Functionalization at the C-5 Position of the Piperidin-2-one Core

Achieving regioselectivity at the C-5 position is a significant synthetic challenge. The reactivity of the piperidin-2-one ring can be influenced by various factors, including the substituents already present. rsc.orgresearchgate.net

One common strategy involves creating an α,β-unsaturated lactam (a piperidin-2-one with a double bond between C-4 and C-5 or C-5 and C-6). A Michael addition reaction can then be used to introduce the 3-aminopropyl group (or a protected precursor) specifically at the C-5 position.

Alternatively, directed C-H functionalization offers a modern and powerful approach. acs.org By attaching a directing group to the piperidine nitrogen or another position, it is possible to guide a metal catalyst (often palladium or rhodium) to activate a specific C-H bond. nih.govacs.org While many methods focus on C-2, C-3, or C-4 functionalization, specific directing groups and catalysts can be employed to target the C-5 position. nih.govacs.org For example, a C(3)-linked directing group has been used to achieve regio- and stereoselective C(4)–H arylation of piperidines, suggesting that with appropriate design, C-5 functionalization could be achievable. acs.org The synthesis of a precursor like 3-(azetidin-1-yl)propan-1-amine, which could potentially be used as a nucleophile in these reactions, has been developed through methods like azetidine (B1206935) dimerization. arkat-usa.org

Table 2: Comparison of Synthetic Strategies for Piperidin-2-one Ring Construction

| Synthetic Strategy | Key Features | Complexity | Common Starting Materials | Reference |

| Intramolecular Cyclization | Direct, often high-yielding for simple systems. | Low to Medium | Amino-functionalized linear chains | organic-chemistry.org |

| Radical-Mediated Cyclization | Mild conditions, high functional group tolerance. | Medium | Unsaturated precursors, halides | nih.govmdpi.combirmingham.ac.uk |

| Ring Expansion Reactions | Accesses rings from smaller cyclic precursors. | Medium to High | Cyclopentanones, smaller lactams | nih.govrsc.orgchinesechemsoc.org |

| Multi-Component Reactions | High efficiency, builds complexity rapidly. | High | Aldehydes, amines, active methylenes | hse.ruscispace.comresearchgate.net |

| Hetero-Diels-Alder | Excellent stereocontrol, convergent. | High | Azadienes, alkenes | thieme-connect.comacs.orgnih.gov |

Amination and Alkylation Reactions for Introducing the Propylamino Moiety

The introduction of the 3-aminopropyl side chain onto the piperidin-2-one scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through amination or alkylation reactions.

One common strategy involves the use of a precursor molecule, such as N-boc-piperidin-4-one, which can undergo a reductive amination reaction. researchgate.net For instance, a reaction with an appropriate amine, like 3,4-dichloroaniline, can be employed to introduce a substituted amino group at the 4-position of the piperidine ring. researchgate.net Subsequent modifications can then be made to the nitrogen of the piperidine ring. Aza-Michael additions with reagents like acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can be used to introduce a three-carbon chain. researchgate.net Alternatively, alkylation with agents such as bromoacetonitrile, 2-iodoethanol, or 2-chloro-N,N-dimethylethylamines can introduce two-carbon elongations, which can be further functionalized to the desired propylamino group. researchgate.net

Another approach utilizes a chiral epoxyaziridine as a starting material. core.ac.ukresearchgate.net The synthesis of enantiopure trisubstituted piperidines can be achieved through the sequential opening of the epoxide and aziridine (B145994) rings by an amino group from a chiral α-amino ester. core.ac.ukresearchgate.net This method offers high chemo- and regioselectivity. core.ac.ukresearchgate.net The reaction can be catalyzed by Lewis acids like lithium perchlorate (B79767) or ytterbium triflate, with the latter often providing better results. core.ac.ukresearchgate.net

Protecting Group Strategies for Amine Functionalities

The synthesis of complex molecules containing multiple functional groups, such as 5-(3-aminopropyl)piperidin-2-one (B6231802), often necessitates the use of protecting groups to prevent unwanted side reactions. jocpr.com The amino group is particularly reactive and requires protection during many synthetic transformations. libretexts.org

Common strategies for protecting amine functionalities include:

Protonation: Converting the amine to an ammonium salt with an acid can protect the amine. However, this method is often not suitable for reactions that are not feasible in acidic conditions. libretexts.org

Acylation: The formation of an amide significantly reduces the nucleophilicity of the amine nitrogen. libretexts.org

Bulky Alkyl Groups: The triphenylmethyl (trityl) group can be introduced to sterically hinder the amine nitrogen, and it can be removed under mild conditions. libretexts.org

Carbamates: Groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are widely used, especially in peptide synthesis, and can be selectively removed under specific conditions. jocpr.com The Fmoc group, for instance, is typically removed using a base like piperidine. ub.edu

The choice of protecting group is critical and depends on the specific reaction conditions and the other functional groups present in the molecule. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in multi-step syntheses. jocpr.com For example, in peptide synthesis, Fmoc is used for protecting the α-amino group, while other protecting groups are used for the side chains of amino acids. jocpr.com

Stereoselective Synthesis of Enantiopure this compound and Analogues

The development of methods for the stereoselective synthesis of enantiopure piperidine derivatives is of significant interest due to the prevalence of these structures in biologically active compounds. sciencemadness.org

Chiral Auxiliaries and Asymmetric Catalysis in Aminated Lactam Synthesis

Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. ru.nl This strategy involves temporarily incorporating a chiral molecule into the substrate, which then directs the stereoselective formation of a new chiral center. ru.nlresearchgate.net After the desired transformation, the chiral auxiliary is removed. ru.nl For example, in the synthesis of piperidine derivatives, a chiral auxiliary can be attached to the nitrogen atom to direct a subsequent Mannich reaction, leading to the formation of a single diastereomer. ru.nl

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. researchgate.net This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Ruthenium-catalyzed asymmetric reductive amination/cyclization cascades have been reported for the synthesis of enantioenriched lactams from keto acids or esters. nih.gov This method allows for the construction of five-, six-, or seven-membered ring lactams with high yields and excellent enantioselectivities. nih.gov Similarly, Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles can produce chiral nitriles, which are precursors to chiral lactams, with high enantiomeric excess. rsc.org Dynamic kinetic asymmetric transformation (DYKAT) is another powerful tool for synthesizing chiral lactams. nih.govacs.org

Enzymatic Approaches for Chiral Aminoalkylated Heterocycles

Biocatalysis, utilizing enzymes, has emerged as a green and highly selective method for the synthesis of chiral amines and their derivatives. nih.gov Enzymes like ω-transaminases, amine dehydrogenases, and imine reductases are particularly useful for these transformations. researchgate.netwiley.comresearchgate.net

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, producing a chiral amine with high stereoselectivity. wiley.com The industrial synthesis of sitagliptin, an antidiabetic drug, utilizes an engineered ω-transaminase. nih.govwiley.com

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to the corresponding amines. researchgate.net They have been used in the synthesis of chiral piperidines and pyrrolidines. researchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones or aldehydes using ammonia (B1221849) as the amino donor. nih.gov

Lipases: Lipases can be used for the kinetic resolution of racemic mixtures, selectively hydrolyzing one enantiomer and leaving the other unchanged. nih.gov

These enzymatic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Green Chemistry Considerations in the Synthesis of this compound and Related Compounds

The principles of green chemistry aim to design chemical processes that are more environmentally benign. unibo.it In the synthesis of piperidone derivatives, several green chemistry approaches have been explored.

One key aspect is the development of more efficient, one-pot syntheses that reduce the number of reaction steps and purification procedures. nih.gov For example, an efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed that avoids the classical Dieckman condensation. nih.gov This method has been applied to the synthesis of key intermediates for pharmaceutical agents. nih.gov

The use of biocatalysis, as discussed in the previous section, is a cornerstone of green chemistry. nih.gov Enzymes operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.gov

Solvent selection is another critical factor. The use of greener solvents and the reduction of solvent consumption are important goals. unibo.it In solid-phase peptide synthesis (SPPS), which often involves the use of piperidine for Fmoc deprotection, efforts are being made to reduce solvent usage by combining deprotection and coupling steps. peptide.com

The development of syntheses that utilize readily available and less hazardous starting materials is also a key principle. For instance, using amino acids as starting materials for piperidone synthesis can potentially lead to products with lower toxicity and increased bioactivity. sciencemadness.org

Mechanistic and Kinetic Investigations of Reactions Pertaining to 5 3 Aminopropyl Piperidin 2 One

Elucidation of Reaction Pathways for Piperidin-2-one Formation and Derivatization

The formation of the piperidin-2-one core is a fundamental transformation in organic synthesis. Various methods have been developed for the synthesis of piperidine (B6355638) derivatives, including hydrogenation/reduction of pyridine (B92270) precursors, and multi-component reactions. nih.gov The choice of catalyst and reaction conditions plays a critical role in achieving desired stereoselectivity and regioselectivity. nih.gov For instance, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has been utilized to form piperidine rings. nih.gov

Derivatization of the piperidin-2-one scaffold, particularly those with functionalized side chains like the aminopropyl group, allows for the creation of a diverse range of molecular architectures. These derivatives are of significant interest due to their prevalence in pharmaceuticals. researchgate.net The synthesis of enantioenriched spirocyclic 2-arylpiperidines has been achieved through kinetic resolution using a chiral base system. whiterose.ac.uk This method allows for the preparation of highly enantioenriched piperidines with multiple substitution points. whiterose.ac.uk

The reaction pathways for the derivatization of piperidin-2-ones can be complex. For example, the condensation of 2-hydroxymethylpiperidine (a related piperidine derivative) with various aldehydes to form hexahydro-3-alkyl-1,3-oxazolopiperidines has been investigated. acs.org Mechanistic studies suggest that this reaction likely proceeds through a hemiaminal and an iminium ion intermediate, followed by cyclization. acs.org

Studies on Intramolecular Cyclizations and Rearrangements Involving Aminopropyl-substituted Lactams

Intramolecular reactions are key in the synthesis of complex cyclic structures from linear precursors. In the context of aminopropyl-substituted lactams, intramolecular cyclizations can lead to the formation of bicyclic or polycyclic systems. The success of these cyclizations often depends on the substrate's conformation and the energetic barrier to bond rotation. nih.gov

Radical-mediated amine cyclization, for instance, has been developed for the synthesis of piperidines and pyrrolidones. nih.gov However, a competing 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene by-product. nih.gov Similarly, intramolecular cyclizations of α-iminoester derivatives have been shown to be an efficient route to various lactam systems, including five- and six-membered rings. mdpi.com

Rearrangements are another important class of reactions observed in these systems. For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed a reaction cascade involving a Michael addition, a Nef-type rearrangement (migration of an oxygen atom), and a final cyclization to form the pyrrolidine (B122466) ring. rsc.org The energy barriers for each step were calculated, providing insight into the reaction mechanism. rsc.org

Kinetic Analyses of Key Synthetic Steps and Intermediates

The kinetics of palladium-catalyzed reactions are also of interest. In a study on photoinduced, palladium-catalyzed three-component enantioselective carboamination of 1,3-dienes, it was found that increasing the reaction concentration improved the yield of the desired product while maintaining enantioselectivity. acs.org Lowering the temperature and extending the reaction time further increased the enantiomeric ratio. acs.org Light on/off experiments indicated that a radical chain propagation mechanism was not operative. acs.org

Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. The kinetic resolution of spirocyclic 2-arylpiperidines using a chiral base has been successfully demonstrated, yielding highly enantioenriched products. whiterose.ac.uk The reaction conditions were optimized to achieve good yields and high enantiomeric ratios, even on a multigram scale. whiterose.ac.uk

Role of Non-Covalent Interactions, such as Hydrogen Bonding, in the Mechanisms of Aminated Compound Reactions

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the structure, stability, and reactivity of molecules. nih.gov In the context of aminated compounds like 5-(3-aminopropyl)piperidin-2-one (B6231802), hydrogen bonding is a particularly important non-covalent interaction. The self-assembly of molecules can be driven by a combination of van der Waals forces, hydrogen bonding, electrostatic interactions, and hydrophobic interactions. mdpi.com

The influence of substituents on intramolecular hydrogen bonding has been studied in β-amino acid-containing polyamides. nih.gov Alkyl substitution was found to increase the population of intramolecularly hydrogen-bonded conformations. nih.gov Thermodynamic parameters for the equilibrium between non-hydrogen-bonded and hydrogen-bonded states were determined using variable-temperature NMR, revealing that the increased stability of the hydrogen-bonded form in some cases was due to entropic effects. nih.gov

The strength of hydrogen bonding can be influenced by conjugation effects. A study on the doubly hydrogen-bonded dimer of pyrrolidinone (a γ-lactam) and its derivatives, oxindole (B195798) and isoxindole, used FTIR spectroscopy and computational methods to determine the thermodynamic properties of dimerization. The results showed that conjugation can either increase or decrease the hydrogen-bond strength by affecting the polarization of the monomers. These non-covalent interactions are critical for understanding ligand binding, reaction mechanisms, and kinetics in biological and chemical systems. nih.gov

Computational and Theoretical Studies on 5 3 Aminopropyl Piperidin 2 One and Analogues

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (conformation) and the electronic properties of a molecule. These methods, ranging from semi-empirical approaches like AM1 and PM3 to more rigorous Density Functional Theory (DFT) calculations, can predict molecular geometry, dipole moments, electron density distribution, and ionization energies. researchgate.net For piperidine (B6355638) derivatives, computational programs like HyperChem and Gaussian are used to perform these calculations. researchgate.net

Semi-empirical methods such as AM1 and PM3 are employed to optimize molecular geometry and calculate total energy and heats of formation. DFT methods, using functionals like B3LYP or WB97XD, are often utilized for a more precise estimation of molecular properties. researchgate.netjksus.org These calculations allow researchers to determine the spatial characteristics of piperidine structures. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as the energy gap between them indicates the chemical stability of the molecule. researchgate.net Furthermore, calculations of the molecular electrostatic potential can identify the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. researchgate.net The dipole moment, another key output, suggests the molecule's polarity and its potential solubility in various solvents.

| Computational Method | Key Properties Determined | Significance in Molecular Analysis |

|---|---|---|

| Semi-Empirical (AM1, PM3) | Optimized geometry, total energy, heat of formation. | Provides a rapid assessment of thermodynamic stability and basic structural features. |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure (HOMO-LUMO), molecular electrostatic potential. researchgate.net | Offers higher accuracy for detailed analysis of electronic properties and reactivity. jksus.org |

| NBO (Natural Bond Orbital) Analysis | Electronic exchanges, donor-acceptor interactions, intramolecular hydrogen bonding. researchgate.netresearchgate.net | Elucidates charge transfer processes within the molecule and the nature of chemical bonds. researchgate.net |

Molecular Dynamics Simulations for Investigating Intermolecular Interactions with Biomolecular Targets

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide critical insights into how a ligand, such as a 5-(3-aminopropyl)piperidin-2-one (B6231802) analogue, interacts with its biological target, typically a protein or enzyme. mdpi.com These simulations begin with a starting structure, often obtained from experimental data or molecular docking, and simulate the interactions within a system that includes the biomolecule, the ligand, and a solvent environment. mdpi.com

A primary goal of MD simulations is to assess the stability of the ligand-biomolecule complex. researchgate.net Simulations run for several nanoseconds can reveal whether a ligand remains securely in the binding site or moves away, providing a more dynamic and realistic assessment than static docking poses. researchgate.net The simulations also map the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov By analyzing the trajectory of the simulation, researchers can observe conformational changes in the target protein induced by ligand binding. mdpi.com This information is invaluable for understanding the mechanism of action and for the rational design of analogues with improved binding affinity and specificity. mdpi.comrsc.org

| Objective | Typical Simulation Parameters | Key Insights Gained |

|---|---|---|

| Assess Ligand-Receptor Stability | 5-500 nanosecond simulation time; Force fields like AMBER, OPLS3. mdpi.comresearchgate.net | Validation of docking poses; determination of binding free energy and complex stability. researchgate.net |

| Characterize Intermolecular Interactions | Analysis of hydrogen bonds, salt bridges, and hydrophobic contacts over time. mdpi.comnih.gov | Identification of key residues in the binding pocket responsible for ligand recognition and affinity. rsc.org |

| Investigate Conformational Changes | Tracking the root-mean-square deviation (RMSD) and fluctuation (RMSF) of the protein backbone. mdpi.com | Understanding of how ligand binding affects the protein's structure and function (e.g., allosteric effects). mdpi.com |

Prediction of Reactivity and Selectivity in Synthetic Pathways through Theoretical Models

Theoretical models derived from quantum chemical calculations are essential for predicting the chemical reactivity and selectivity of molecules like this compound. By analyzing the electronic structure, chemists can forecast how a molecule will behave in a chemical reaction, which guides the design of efficient synthetic pathways.

The distribution of electron density and atomic charges across the molecule highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, calculations on piperidine derivatives can identify specific atoms, such as an oxygen in a carbonyl group, as potential sites for nucleophilic attack. Frontier Molecular Orbital (FMO) theory is a powerful predictive tool; the energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a direct correlate of chemical reactivity and stability. This theoretical information allows chemists to anticipate the most likely reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and avoid undesirable side products, thereby optimizing the synthesis of target compounds and their analogues.

| Theoretical Parameter | Method of Calculation | Implication for Synthesis |

|---|---|---|

| Atomic Charges / Electron Density | Mulliken population analysis, Electrostatic Potential (ESP) mapping. researchgate.net | Identifies nucleophilic and electrophilic centers, predicting sites of reaction. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Semi-empirical methods. | Predicts the molecule's role as an electron donor or acceptor in a reaction. |

| HOMO-LUMO Energy Gap | DFT, Semi-empirical methods. researchgate.net | Indicates chemical stability; a smaller gap suggests higher reactivity. |

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry aimed at understanding how a molecule's chemical structure influences its biological activity. oncodesign-services.com Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to build mathematical models that correlate chemical structure with a biological endpoint. longdom.org

The QSAR process begins with a set of analogue compounds for which the biological activity (e.g., enzyme inhibition, receptor binding) has been measured. oncodesign-services.com For each molecule, a wide range of "descriptors" are calculated using computational software. nih.gov These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic characteristics (e.g., partial charges), and steric or topological features (e.g., molecular shape). oncodesign-services.comnih.gov Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate a model that mathematically links the descriptors to the observed activity. longdom.orgnih.gov

A robust QSAR model, once validated, can be used to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov This predictive power allows medicinal chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. oncodesign-services.com By analyzing the descriptors in the model, researchers can identify the key structural features that are either beneficial or detrimental to activity, thereby guiding the rational design and optimization of lead compounds. oncodesign-services.comnih.gov For example, a QSAR study on piperine (B192125) analogs identified partial negative surface area and molecular shape as critical determinants of inhibitory activity. nih.gov

| Component | Description | Example |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule. nih.gov | Thermodynamic (heat of formation), Spatial (molecular shadow area), Electronic (partial negative surface area). nih.gov |

| Statistical Modeling | The use of regression or machine learning to create a predictive equation. nih.gov | Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) for variable selection. nih.govresearchgate.net |

| Model Validation | Internal (cross-validation) and external (test set) checks to ensure the model is robust and predictive. nih.govnih.gov | High correlation coefficients (r²) and cross-validation scores (q²). nih.govnih.gov |

| Application | Using the validated model to guide drug design. oncodesign-services.com | Predicting the biological activity of new analogues to prioritize synthesis and optimize potency. oncodesign-services.comnih.gov |

Application of 5 3 Aminopropyl Piperidin 2 One As a Versatile Synthetic Building Block and Scaffold

Utilization in the Construction of Complex Heterocyclic Systems and Polyfunctionalized Molecules

The bifunctional nature of 5-(3-Aminopropyl)piperidin-2-one (B6231802), possessing both a secondary amine within the piperidinone ring and a primary amine on the propyl side chain, makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The presence of these two nucleophilic centers, along with the carbonyl group of the lactam, allows for a variety of ring-forming and functionalization reactions.

For instance, the aminopropyl side chain can be readily acylated, alkylated, or engaged in reductive amination reactions to introduce a wide range of substituents. Simultaneously, the lactam nitrogen can participate in its own set of chemical transformations. This dual reactivity enables the construction of fused, spirocyclic, and bridged heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form novel bicyclic structures, expanding the range of accessible molecular scaffolds.

The ability to introduce multiple functional groups with a degree of spatial control is a key advantage of using this building block. The three-carbon linker of the aminopropyl group provides flexibility, allowing the appended functional groups to adopt various conformations for optimal interaction with biological targets. This strategic polyfunctionalization is crucial in developing molecules with tailored properties for specific applications.

Role as a Privileged Scaffold in Medicinal Chemistry Research and Design of Novel Chemical Entities

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperidine (B6355638) ring itself is considered a privileged structure, being present in numerous approved drugs targeting a wide range of diseases. mdpi.comencyclopedia.pubnih.gov this compound inherits this privileged status and expands upon it with its unique substitution pattern.

The combination of the rigid piperidinone ring and the flexible aminopropyl side chain allows for the presentation of pharmacophoric features in a well-defined three-dimensional arrangement. This is critical for achieving potent and selective interactions with protein binding sites. The lactam carbonyl can act as a hydrogen bond acceptor, while the primary and secondary amines can serve as hydrogen bond donors or acceptors, and can be protonated to form salt bridges.

The versatility of this scaffold is evident in its application in the design of inhibitors for various enzymes and antagonists for receptors. For example, derivatives of 3-aminopiperidine are valuable intermediates in the synthesis of pharmaceutically active agents like tofacitinib (B832) and quinolone antibacterial agents. google.com The ability to readily modify the aminopropyl chain allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in drug discovery. By synthesizing and testing a library of derivatives with different substituents, medicinal chemists can identify the key structural features required for optimal biological activity. nih.govnih.gov

Derivatization Strategies for Expanding Chemical Space and Structural Diversity

The expansion of chemical space and the generation of structural diversity are central to modern drug discovery and chemical biology. This compound serves as an excellent starting point for such endeavors due to the orthogonality of its reactive sites. sigmaaldrich.com The primary amine of the aminopropyl group can be selectively functionalized in the presence of the secondary amine within the lactam ring, and vice versa, by employing appropriate protecting group strategies.

Common derivatization strategies include:

N-Acylation: The primary amine can be readily acylated with a wide variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce amide and sulfonamide functionalities. These groups can modulate the polarity, hydrogen bonding capacity, and metabolic stability of the resulting molecules.

N-Alkylation and Reductive Amination: The primary amine can be alkylated or used in reductive amination reactions with aldehydes and ketones to introduce diverse alkyl and aryl groups. This is a powerful method for exploring different steric and electronic environments around the scaffold.

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the primary amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common pharmacophores in drug molecules.

Modification of the Lactam Ring: The lactam nitrogen can also be functionalized, for example, through alkylation or acylation, further increasing the structural diversity of the resulting compounds.

These derivatization strategies, often employed in a combinatorial fashion, allow for the rapid generation of large libraries of compounds for high-throughput screening.

Application in Material Science and Polymer Chemistry as a Nitrogen-Containing Heterocycle Precursor

Beyond its applications in medicinal chemistry, this compound and related nitrogen-containing heterocycles are finding use in material science and polymer chemistry. bldpharm.comnih.gov The presence of multiple nitrogen atoms and a heterocyclic core can impart unique properties to polymers and materials.

The primary amine functionality of this compound makes it a suitable monomer for polymerization reactions. For instance, it can be incorporated into polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would contain pendant piperidinone rings, which could influence the material's thermal stability, solubility, and mechanical properties.

Furthermore, the nitrogen atoms in the heterocyclic ring can act as coordination sites for metal ions, opening up possibilities for the development of novel metal-organic frameworks (MOFs) or polymer-based catalysts. The ability to functionalize the aminopropyl side chain prior to polymerization provides a means to tailor the properties of the resulting material for specific applications, such as gas separation, catalysis, or the development of functional coatings. The incorporation of piperidine-based structures can also lead to bioactive films with potential applications in drug delivery and antimicrobial surfaces. nih.gov

Advanced Analytical Methodologies for the Structural Elucidation and Characterization of 5 3 Aminopropyl Piperidin 2 One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of 5-(3-aminopropyl)piperidin-2-one (B6231802). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C₈H₁₆N₂O, the theoretical exact mass can be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), thus confirming the molecular formula with high confidence.

Furthermore, HRMS coupled with fragmentation techniques, such as tandem mass spectrometry (MS/MS), provides detailed structural information. The fragmentation pattern of this compound is characteristic of its structure. Common fragmentation pathways would likely involve the loss of the aminopropyl side chain or cleavage of the piperidinone ring. Analysis of these fragment ions allows for the precise localization of functional groups and confirmation of the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the protons on the piperidinone ring and the aminopropyl side chain. The chemical shifts, integration values, and coupling patterns of these signals are used to piece together the molecular structure.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The carbonyl carbon of the piperidinone ring would appear at a characteristic downfield chemical shift.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, providing unambiguous evidence for the connectivity of the molecule. For instance, HMBC experiments can show long-range correlations between the protons of the aminopropyl side chain and the carbons of the piperidinone ring, confirming their attachment point.

Below is a hypothetical data table summarizing expected NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2 (C=O) | - | ~175 | To H6, H3 |

| C3 | ~2.2-2.4 | ~30 | To H4, H5 |

| C4 | ~1.6-1.8 | ~25 | To H3, H5 |

| C5 | ~1.9-2.1 | ~35 | To H4, H6, H1' |

| C6 | ~3.1-3.3 | ~45 | To C2, C5 |

| N1-H | ~7.5-8.0 | - | To C2, C6 |

| C1' | ~1.4-1.6 | ~30 | To C5, C2' |

| C2' | ~1.5-1.7 | ~28 | To C1', C3' |

| C3' | ~2.6-2.8 | ~40 | To C2', N-H₂ |

| N-H₂ | ~1.5-2.5 (broad) | - | To C3' |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are essential for determining the purity of a sample of this compound and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid to improve peak shape. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of this compound. Due to its polarity and low volatility, derivatization, such as silylation, may be necessary to make it suitable for GC analysis. GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for component identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful technique allows for the simultaneous separation, identification, and quantification of this compound and its impurities. It is particularly useful for analyzing complex mixtures and for detecting impurities at very low levels.

Chiral Separation Techniques for Enantiomeric Excess Determination and Stereochemical Analysis

This compound possesses a chiral center at the C5 position of the piperidinone ring, meaning it can exist as a pair of enantiomers. Chiral separation techniques are crucial for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP is critical and often requires screening of various types of chiral columns. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This analysis is vital in asymmetric synthesis where the goal is to produce one enantiomer preferentially.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Biological Research on this compound Remains Largely Undocumented in Publicly Accessible Scientific Literature

Despite a comprehensive search of publicly available scientific databases and research articles, detailed information regarding the specific biological research applications and mechanistic investigations of the chemical compound This compound is exceptionally scarce. The current body of scientific literature does not appear to contain dedicated studies on its effects on enzymatic activities or its role in cellular pathways as outlined in the requested scope.

Extensive searches for data on the kinase inhibition profile, protease activity modulation, and its effects on other enzyme systems such as acetylcholinesterase, tyrosinase, NLRP3 ATPase, or quinone reductase-2 for this compound did not yield any specific results. Similarly, information regarding its antiproliferative and cytotoxicity in non-human and cancer cell lines, as well as investigations into its modulation of specific cellular pathways like pyroptosis, melanin (B1238610) synthesis, or G-quadruplex stabilization, is not present in the reviewed literature.

While research exists for compounds with similar structural motifs, such as various piperidone and piperidine (B6355638) derivatives, the unique biological activities of a chemical compound are highly specific to its exact structure. Therefore, extrapolating data from related but distinct molecules would be scientifically inaccurate and speculative.

The absence of published data prevents the creation of an evidence-based article detailing the biological research applications of this compound at this time. Further empirical research is needed to elucidate the potential biological and pharmacological properties of this specific compound.

Biological Research Applications and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Cellular Studies in Model Organisms and Cell Lines (Excluding Human Clinical Data)

Receptor Binding and Ligand-Target Interactions

The interaction of piperidine-containing ligands with various receptors is well-documented, with the specific substitution pattern on the piperidine (B6355638) ring playing a crucial role in determining affinity and selectivity.

Biochemical and Biophysical Characterization of Biomolecular Interactions

DNA-Compound Interactions and Induced Structural Changes

Piperidine derivatives have been investigated for their ability to interact with DNA, a property that can be associated with anticancer and antimicrobial activities. nih.govnih.govresearchgate.net The binding of small molecules to DNA can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. For some functionalized piperidines, intercalation has been suggested as a preferred mode of binding. nih.gov

The structure of 5-(3-Aminopropyl)piperidin-2-one (B6231802), with its planar lactam portion and a flexible, positively charged aminopropyl side chain, suggests the potential for DNA interaction. The planar lactam ring could potentially intercalate between DNA base pairs, while the protonated amino group on the side chain could engage in electrostatic interactions with the negatively charged phosphate backbone of DNA. Such interactions could induce conformational changes in the DNA structure. However, without experimental data from techniques such as circular dichroism or viscosity measurements, the precise nature and strength of any potential interaction between this compound and DNA remain speculative. Concerns about potential DNA intercalation and associated cytotoxicity have been raised for some piperidine derivatives with extended planar groups. nih.gov

Protein-Ligand Binding Analysis

The piperidine scaffold is a versatile component in the design of ligands that bind to a wide array of proteins. nih.govresearchgate.netnih.govresearchgate.netplos.orgnih.gov The conformational flexibility of the piperidine ring, combined with the ability to introduce various substituents, allows for the fine-tuning of interactions with protein binding sites. researchgate.net The introduction of a piperidine moiety can enhance biological activities and selectivity, as well as modulate physicochemical properties. researchgate.net

Mechanistic Insights into Biological Activity (Non-Human and In Vitro Context)

The biological activities of piperidine derivatives are diverse and depend heavily on their substitution patterns. nih.govajchem-a.comresearchgate.netmdpi.comrsc.org These activities include antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. ajchem-a.com

Given the structural features of this compound, several potential mechanisms of biological activity can be hypothesized based on the known activities of related compounds. For instance, some piperidine derivatives exhibit antimicrobial activity by targeting essential bacterial enzymes or disrupting cell membranes. mdpi.com The presence of the basic amino group in this compound might contribute to such effects.

Furthermore, some highly functionalized piperidines have shown free radical scavenging and anticancer activities. nih.govresearchgate.net The potential for DNA interaction, as discussed earlier, could be a mechanism for any observed cytotoxic effects on cancer cells. The lactam ring system could also be a target for enzymatic hydrolysis, potentially leading to a metabolite with a different activity profile. However, it is crucial to emphasize that these are theoretical possibilities based on the activities of other piperidine-containing molecules. Rigorous in vitro and non-human in vivo studies would be required to determine the actual biological activity and elucidate the specific mechanistic pathways of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。